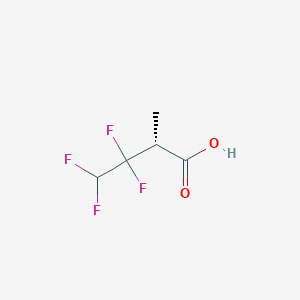
2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine is a heterocyclic organic compound that features a unique structure combining an indene moiety with a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine typically involves the reaction of 2,3-dihydro-1H-inden-1-ol with 6-methylpyrazine under specific conditions. One common method includes:
Starting Materials: 2,3-dihydro-1H-inden-1-ol and 6-methylpyrazine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to a specific temperature, usually around 100°C, for several hours to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for use in organic electronics and as a building block for novel polymers.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dihydro-1H-inden-1-one: Shares the indene moiety but lacks the pyrazine ring.
6-methylpyrazine: Contains the pyrazine ring but lacks the indene moiety.
Uniqueness
2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine is unique due to its combined structural features, which confer distinct chemical and biological properties not found in its individual components .
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-8-15-9-14(16-10)17-13-7-6-11-4-2-3-5-12(11)13/h2-5,8-9,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEWFQGYZDDGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2616967.png)

![Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate](/img/structure/B2616971.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2616973.png)

![2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride](/img/structure/B2616975.png)



![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2616982.png)
![9-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2616983.png)
![rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride](/img/structure/B2616987.png)


